- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,

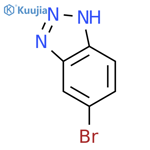

Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)

944718-31-4 structure

商品名:5-bromo-1-methyl-1H-1,2,3-benzotriazole

CAS番号:944718-31-4

MF:C7H6BrN3

メガワット:212.046639919281

MDL:MFCD19288764

CID:3162053

PubChem ID:57642578

5-bromo-1-methyl-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1-methylbenzotriazole

- 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole

- 5-bromo-1-methyl-1H-1,2,3-benzotriazole

- AS06400

- CM10633

- AK151549

- 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE

- Z1966565729

- 5-Bromo-1-methyl-1H-benzotriazole (ACI)

-

- MDL: MFCD19288764

- インチ: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3

- InChIKey: PPUYITCIMJVKFE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C2N=NN(C2=CC=1)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- トポロジー分子極性表面積: 30.7

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.76±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.85 g/l)(25ºC)、

5-bromo-1-methyl-1H-1,2,3-benzotriazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-1G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 1g |

¥ 858.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-25G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 25g |

¥ 9,471.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-5G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 5g |

¥ 2,574.00 | 2023-04-12 | |

| Enamine | EN300-193546-0.1g |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 95% | 0.1g |

$143.0 | 2023-09-17 | |

| Alichem | A019092748-1g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 1g |

$509.60 | 2023-08-31 | |

| Chemenu | CM158928-1g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 1g |

$287 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM583-200mg |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 200mg |

1121.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D624725-1G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 95% | 1g |

$170 | 2024-07-21 | |

| abcr | AB442118-250 mg |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, 95%; . |

944718-31-4 | 95% | 250MG |

€284.50 | 2023-07-18 | |

| Chemenu | CM158928-5g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 5g |

$1290 | 2021-06-08 |

5-bromo-1-methyl-1H-1,2,3-benzotriazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 15 min, cooled; rt; 48 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 4 h, rt

1.2 4 h, rt

リファレンス

- Hydantoin derivatives for the treatment of inflammatory disorders and their preparation, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Pyrazole derivatives as KDM1A inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Catalysts: Cobalt diacetate Solvents: Acetonitrile ; 6 - 11 h, rt

リファレンス

- Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocycles, Organometallics, 2023, 42(1), 1-5

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease, China, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 4 h, 0 - 10 °C

1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8

リファレンス

- Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase, World Intellectual Property Organization, , ,

5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials

5-bromo-1-methyl-1H-1,2,3-benzotriazole Preparation Products

5-bromo-1-methyl-1H-1,2,3-benzotriazole 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944718-31-4)5-bromo-1-methyl-1H-1,2,3-benzotriazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):212.0/1057.0